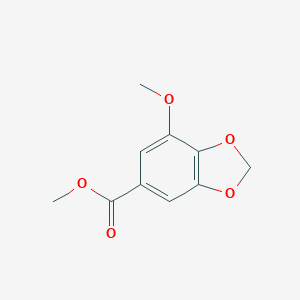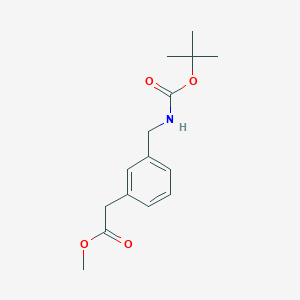![molecular formula C6H14Cl2N2 B135838 (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride CAS No. 127420-27-3](/img/structure/B135838.png)
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride is a derivative of 2,5-diazabicyclo[2.2.1]heptane (DBH), which is a rigid piperazine homologue. DBH and its derivatives are of significant interest in medicinal chemistry and pharmaceutical research due to their potential as building blocks in drug discovery .
Synthesis Analysis
The synthesis of optically pure (1S,4S)-2,5-diazabicyclo[2.2.1]heptane derivatives has been reported using various strategies. One approach starts from l-4-hydroxyproline, employing a tandem Strecker reaction–intramolecular nucleophilic cyclization (STRINC) sequence. This method has been optimized to improve the yield of the aminonitrile precursor, which is crucial for the synthesis of the diamino acid derivative . Another synthesis route involves a directed metalation strategy to introduce C-substituents into the DBH framework, which is useful for applications in enantioselective catalysis . Additionally, a practical synthesis on a gram scale has been described, featuring a Staudinger reduction of an azide to facilitate a transannular cyclization, providing ready access to the DBH scaffold .
Molecular Structure Analysis
The molecular structure of the parent 2,5-diazabicyclo[2.2.1]heptane ring has been characterized through X-ray crystallographic analysis. The asymmetric unit contains two crystallographically independent cages of the compound, each protonated at the two nitrogen sites, with the overall charge balance maintained by bromide ions. The structure is further stabilized by a complex three-dimensional network of N—H⋯Br hydrogen bonds .
Chemical Reactions Analysis
The chemical reactivity of substituted 2,5-diazabicyclo[2.2.1]heptanes has been explored, with methods proposed for their synthesis from precursors such as 1-(tert-butoxycarbonyl)-4-tosyloxy-2-(tosyloxymethyl)pyrrolidine. The conformational behavior of these compounds in solution has been studied using 1H NMR spectroscopy, indicating the presence of multiple conformations .
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of (1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride are not detailed in the provided papers, the general properties of DBH derivatives can be inferred. These compounds are likely to exhibit strong hydrogen bonding due to the presence of protonated nitrogen sites, as evidenced by the crystal structure analysis. The synthesis methods suggest that these compounds can be tailored for various applications, indicating a degree of functional group compatibility and chemical stability .
Aplicaciones Científicas De Investigación
Synthesis and Chemistry
- Synthetic Accessibility : A practical synthesis of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane has been developed, offering access to this scaffold on a gram scale. This synthesis involves a Staudinger reduction of an azide to facilitate a transannular cyclisation (Beinat, Banister, McErlean, & Kassiou, 2013).
- Derivative Preparation : New C-substituted derivatives of (1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane have been synthesized using the directed metalation strategy, demonstrating the compound's utility in creating new chemical entities (Jordis, Kesselgruber, & Nerdinger, 2001).
Pharmaceutical Applications
- Antibacterial Agent Synthesis : The compound is key in synthesizing veterinary antibacterial agents like Danofloxacin Mesylate. Improved synthesis methods have been developed for this application, indicating its significance in veterinary medicine (Yan, 2004).
- Anticancer Activity : Derivatives of (1S,4S)-2,5-diazabicyclo[2.2.1]heptane have shown potent antiproliferative activity against cervical cancer cell lines. Their ability to induce apoptosis through caspase-3 activation is particularly noteworthy (Laskar et al., 2018).
Organocatalysis
- Asymmetric Organocatalysis : It has been used as an organocatalyst in the enantioselective Biginelli reaction, which produces heterocycles with significant biological activity. This demonstrates its potential in creating chiral compounds (González-Olvera, Demare, Regla, & Juaristi, 2008).
Structural Analysis
- Molecular Structure Characterization : The crystal structure of (1S,4S)-2,5-diazoniabicyclo[2.2.1]heptane dibromide has been elucidated, revealing insights into its molecular configuration (Britvin & Rumyantsev, 2017).
Safety And Hazards
The safety data sheet for a similar compound, (1S,4S)-(+)-2,5-Diazabicyclo[2.2.1]heptane dihydrobromide, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Direcciones Futuras
The 2,5-diazabicyclo[2.2.1]heptane scaffold is incorporated into a variety of compounds having pharmacological and catalytic applications . It is frequently employed in synthetic chemistry as a rigid bicyclic counterpart of the piperazine ring . Therefore, it has potential for further exploration in the field of synthetic chemistry.
Propiedades
IUPAC Name |
(1S,4S)-2-methyl-2,5-diazabicyclo[2.2.1]heptane;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2.2ClH/c1-8-4-5-2-6(8)3-7-5;;/h5-7H,2-4H2,1H3;2*1H/t5-,6-;;/m0../s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPKLWCPJBAELNP-USPAICOZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2CC1CN2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C[C@@H]2C[C@H]1CN2.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14Cl2N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrochloride | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

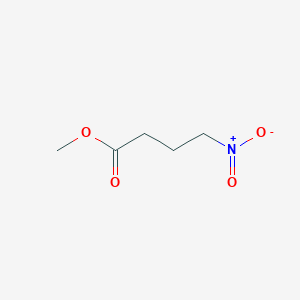
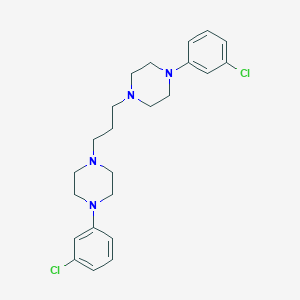
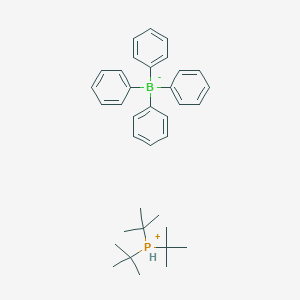
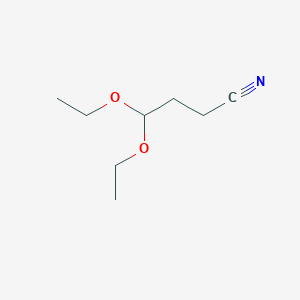

![1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B135765.png)
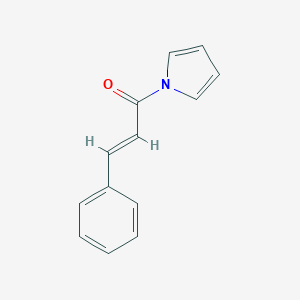
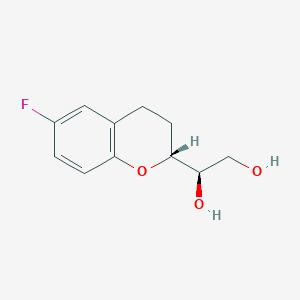
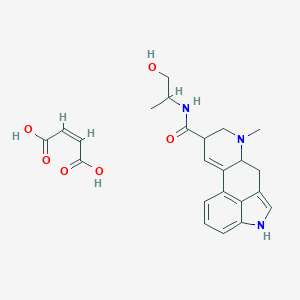
![(1'R,2S)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135773.png)
![(1'R,2R)-2-[(1',2'-O-Isopropylidene)dihydroxyethyl]-6-fluorochroman-4-one](/img/structure/B135774.png)
![(E)-3-[(4S)-2,2-Dimethyl-1,3-dioxolan-4-yl]-1-(5-fluoro-2-hydroxyphenyl)prop-2-en-1-one](/img/structure/B135779.png)
